![molecular formula C9H10BrNO3 B2556339 2-Amino-2-(2-bromo-5-methoxyphenyl)acetic acid CAS No. 1031705-87-9](/img/structure/B2556339.png)
2-Amino-2-(2-bromo-5-methoxyphenyl)acetic acid
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Overview
Description
“2-Amino-2-(2-bromo-5-methoxyphenyl)acetic acid” is a chemical compound with the empirical formula C9H9BrO3 . It is provided by Sigma-Aldrich to early discovery researchers as part of a collection of unique chemicals .
Molecular Structure Analysis
The molecular structure of “this compound” consists of 9 carbon atoms, 10 hydrogen atoms, 1 nitrogen atom, 3 oxygen atoms, and 1 bromine atom . It contains a total of 24 bonds, including 14 non-H bonds, 7 multiple bonds, 3 rotatable bonds, 1 double bond, and 6 aromatic bonds .Physical And Chemical Properties Analysis
The compound is a solid at room temperature . It has a molecular weight of 245.07 .Scientific Research Applications
Metabolite Identification in Rat Studies
In a study involving rats, metabolites of 4-bromo-2,5-dimethoxyphenethylamine (2C-B) were identified, which included derivatives like 4-bromo-2,5-dimethoxyphenylacetic acid. This highlights the compound's role in understanding the metabolism of psychoactive substances in animal models (Kanamori et al., 2002).
Synthesis of Chemical Intermediates
The compound's structure is similar to intermediates used in synthesizing other chemicals. For instance, a study reported the synthesis of Amino 2 (5 bromo 6 methoxy 2 naphthyl) propionic acid, an intermediate of naproxen, demonstrating the importance of such bromophenol derivatives in chemical synthesis (Ai, 2002).
Structural Analysis and Molecular Characterization
The structural analysis of similar compounds, such as 2-(3-Bromo-4-methoxyphenyl)acetic acid, provides insights into molecular structures and interactions, which is crucial for understanding the physical and chemical properties of these compounds (Guzei et al., 2010).
Role in Synthesis of Pharmaceutical Compounds
Compounds structurally similar to 2-Amino-2-(2-bromo-5-methoxyphenyl)acetic acid are used in synthesizing pharmaceuticals. A study on the resolution of amino acids for synthesizing constituent amino acids in AM-toxins indicates the significance of such compounds in pharmaceutical research (Shimohigashi et al., 1976).
Applications in Bioconjugation Chemistry
In the field of bioconjugation chemistry, related compounds have been synthesized for potential applications in coupling peptides to liposomes, indicating the relevance of bromophenol derivatives in biomedical research (Frisch et al., 1996).
Antioxidant Activity Studies
Research on the antioxidant activity of naturally occurring bromophenols, which are structurally related to the compound , suggests its potential in developing natural antioxidants. This was demonstrated in a study on marine algae, highlighting the importance of these compounds in food and pharmaceutical industries (Li et al., 2011).
Safety and Hazards
Mechanism of Action
Target of Action
It is known that similar compounds, such as indole derivatives, bind with high affinity to multiple receptors , suggesting that this compound may also interact with various biological targets.
Mode of Action
It’s known that benzylic halides, which are structurally similar to this compound, can react via sn1 or sn2 pathways . This suggests that the compound might interact with its targets through similar mechanisms.
Biochemical Pathways
Indole derivatives, which share structural similarities with this compound, are known to affect a wide range of biological activities . This suggests that this compound may also influence various biochemical pathways.
Result of Action
Similar compounds, such as indole derivatives, have been reported to exhibit a wide range of biological activities , suggesting that this compound may have similar effects.
properties
IUPAC Name |
2-amino-2-(2-bromo-5-methoxyphenyl)acetic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BrNO3/c1-14-5-2-3-7(10)6(4-5)8(11)9(12)13/h2-4,8H,11H2,1H3,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NBQPHLXTAGXLHB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)Br)C(C(=O)O)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BrNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.08 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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